(3S)-3-amino-3-(1,3-oxazol-5-yl)propanoic acid hydrochloride
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Overview
Description
(3S)-3-amino-3-(1,3-oxazol-5-yl)propanoic acid hydrochloride is a compound that features an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing oxazole rings is the van Leusen reaction, which uses tosylmethylisocyanides (TosMICs) as key reagents . The reaction conditions often involve the use of a base such as triethylamine and a solvent like ethanol.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as crystallization or chromatography would be employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-amino-3-(1,3-oxazol-5-yl)propanoic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazole N-oxides.
Reduction: Reduction reactions can target the oxazole ring or the amino group, leading to different products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group or the oxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the oxazole ring can yield oxazole N-oxides, while reduction can lead to partially or fully reduced oxazole derivatives.
Scientific Research Applications
(3S)-3-amino-3-(1,3-oxazol-5-yl)propanoic acid hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3S)-3-amino-3-(1,3-oxazol-5-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to enzymes and receptors. The amino group can form ionic bonds with negatively charged sites on proteins, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
3-amino-3-(1,3-thiazol-5-yl)propanoic acid: Similar structure but contains a sulfur atom instead of oxygen in the ring.
3-amino-3-(1,3-imidazol-5-yl)propanoic acid: Contains an imidazole ring instead of an oxazole ring.
3-amino-3-(1,3-pyrazol-5-yl)propanoic acid: Features a pyrazole ring, which has two nitrogen atoms in the ring.
Uniqueness
The uniqueness of (3S)-3-amino-3-(1,3-oxazol-5-yl)propanoic acid hydrochloride lies in its oxazole ring, which provides distinct electronic and steric properties compared to other heterocycles. This can result in different biological activities and chemical reactivities, making it a valuable compound for research and development.
Properties
CAS No. |
2763741-50-8 |
---|---|
Molecular Formula |
C6H9ClN2O3 |
Molecular Weight |
192.6 |
Purity |
95 |
Origin of Product |
United States |
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